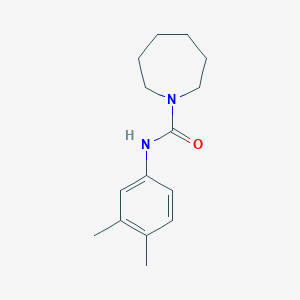![molecular formula C19H28ClN3O B5495269 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5495269.png)
2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide involves its binding to the sigma-1 receptor. This binding results in the modulation of various signaling pathways, including the inhibition of voltage-gated calcium channels and the activation of protein kinase C. These effects have been shown to have potential therapeutic benefits in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory in various studies. Additionally, the compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide. One direction is the further exploration of its potential therapeutic benefits in the treatment of neurological and psychiatric disorders. Another direction is the development of more selective sigma-1 receptor ligands that may have fewer side effects and greater therapeutic potential. Additionally, the compound may be studied for its potential applications in other areas such as cancer research and drug addiction.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various physiological processes. The compound has potential therapeutic benefits in the treatment of neurological and psychiatric disorders, and its development may lead to the discovery of new treatments for these conditions.
Méthodes De Synthèse
The synthesis of 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide involves the reaction of 1-(3-chlorobenzyl)-4-cyclohexylpiperazine with acetyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white crystalline solid with a melting point of 136-138°C.
Applications De Recherche Scientifique
2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide has been studied for its potential applications in scientific research. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, memory formation, and neuronal survival. The compound has also been studied for its potential as an antipsychotic agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c20-17-6-4-5-16(13-17)14-22-9-11-23(12-10-22)15-19(24)21-18-7-2-1-3-8-18/h4-6,13,18H,1-3,7-12,14-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIULETURWYJZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanol](/img/structure/B5495192.png)
![1-benzyl-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5495199.png)
![6-(methoxymethyl)-1-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5495206.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5495220.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495224.png)
![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)
![1-(4-{5-[(cyclohexylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5495239.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495245.png)
![2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5495249.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5495258.png)
![N-cyclohexyl-N'-[4-(difluoromethoxy)phenyl]urea](/img/structure/B5495263.png)

![N-{4-[(3-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5495280.png)